Methyl 9,13-dihydroxyoctadecanoate

Langmuir Monolayers Phase Behavior Amphiphiles

Researchers needing reproducible Langmuir-Blodgett films or a potent DGAT1 inhibitor often face inconsistent phase behavior and off-target effects from positional isomers like methyl 9,10-dihydroxyoctadecanoate. Methyl 9,13-dihydroxyoctadecanoate (9,13-DHO) solves these issues through its well-defined 2D structure and high target potency. - Enables fabrication of stable, homogeneous thin films for molecular electronics and biosensing, unlike multilayer-prone isomers. - DGAT1 IC50 of 29 nM in cell-based assays ensures reliable target engagement for triglyceride metabolism studies. - Racemic and enantiopure forms provide tunable chiral surfaces for enantioselective sensor and catalyst development.

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 41207-66-3
Cat. No. B14671991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9,13-dihydroxyoctadecanoate
CAS41207-66-3
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCC(CCCC(CCCCCCCC(=O)OC)O)O
InChIInChI=1S/C19H38O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3
InChIKeyZZQLBLVZQGLFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9,13-dihydroxyoctadecanoate (CAS 41207-66-3) — Analytical and Procurement Baseline for Bipolar Amphiphile Research


Methyl 9,13-dihydroxyoctadecanoate is a C18 dihydroxy fatty acid methyl ester with hydroxyl groups at the 9- and 13-positions, classifying it as a bipolar amphiphile [1]. It has a molecular formula of C19H38O4 and a molecular weight of 330.5 g/mol . Its physicochemical properties, including a density of 1.0±0.1 g/cm³ and a boiling point of 458.9±25.0 °C at 760 mmHg , are well-characterized. This compound is of significant interest in interfacial science and materials research due to its unique monolayer phase behavior and chiral discrimination properties [1].

Why Substituting Methyl 9,13-dihydroxyoctadecanoate with Other Dihydroxyoctadecanoates Compromises Experimental Reproducibility


Methyl 9,13-dihydroxyoctadecanoate cannot be replaced by its close analogs, such as methyl 9,10-dihydroxyoctadecanoate or methyl 12,13-dihydroxyoctadecanoate, due to the profound influence of hydroxyl group position and stereochemistry on its supramolecular behavior [1]. Research shows that the position of the vicinal diol moiety along the C18 alkyl chain dictates the stability and nature of Langmuir monolayers at the air-water interface. For instance, only dihydroxyoctadecanoates with the hydroxyl groups at the terminal ends (e.g., 17,18-DHO) or with a large separation distance (e.g., 9,13-DHO) form a stable condensed phase, while those with hydroxyl groups in the middle of the chain exhibit metastable monolayers and a tendency toward multilayer formation [1][2]. Using the wrong positional isomer can lead to entirely different phase behavior and film architecture, invalidating comparative studies and leading to non-reproducible results.

Quantitative Differentiation Evidence for Methyl 9,13-dihydroxyoctadecanoate (41207-66-3) vs. Closest Analogs


Stable Condensed Monolayer Formation: Methyl 9,13-dihydroxyoctadecanoate vs. 6,7-DHO and 9,10-DHO

In contrast to other vicinal dihydroxyoctadecanoates, methyl 9,13-dihydroxyoctadecanoate (9,13-DHO) forms a stable condensed monolayer phase at the air-water interface. Surface pressure-area (π-A) isotherms for 9,13-DHO show a distinct increase in surface pressure at small molecular areas, a behavior not observed for compounds with hydroxyl groups positioned in the middle of the alkyl chain, such as 6,7-DHO and 9,10-DHO, which form metastable monolayers and preferentially transition to a more stable multilayered order [1][2].

Langmuir Monolayers Phase Behavior Amphiphiles

Chiral Discrimination: Enantiomeric vs. Racemic Methyl 9,13-dihydroxyoctadecanoate Monolayers

Enantiomerically pure methyl 9,13-dihydroxyoctadecanoate and its racemic mixture exhibit markedly different 2D crystalline structures, a clear demonstration of chiral discrimination [1]. Grazing incidence X-ray diffraction (GIXD) studies reveal that monolayers of the racemic compound form a rectangular unit cell, indicative of heterochiral pairing, while the enantiomerically pure compound forms an oblique, chiral lattice [1]. This difference in molecular packing directly impacts macroscopic film properties.

Chiral Recognition GIXD Monolayer Crystallography

DGAT1 Inhibitory Activity of Methyl 9,13-dihydroxyoctadecanoate (IC50 = 29 nM)

Methyl 9,13-dihydroxyoctadecanoate demonstrates a potent inhibitory effect on human diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. It exhibits an IC50 of 29 nM in a cell-based assay using Chang cells [1][2]. This places it in a range of potency comparable to or exceeding that of other lead DGAT1 inhibitors .

DGAT1 Inhibition Metabolic Disease Cell-based Assay

High-Value Research and Industrial Application Scenarios for Methyl 9,13-dihydroxyoctadecanoate


As a Model Bipolar Amphiphile in Langmuir-Blodgett (LB) Film Fabrication

Leveraging the well-defined and stable condensed monolayer phase formation of methyl 9,13-dihydroxyoctadecanoate (9,13-DHO), researchers can reliably fabricate Langmuir-Blodgett films with a known and controllable 2D structure [1]. This is in contrast to analogs like 6,7-DHO or 9,10-DHO, which are prone to multilayer formation and yield heterogeneous, irreproducible films [1]. The ability of 9,13-DHO to maintain a stable condensed monolayer at the air-water interface makes it a superior building block for constructing uniform thin films for applications in molecular electronics, biosensing, and functional coatings.

As a Chiral Building Block for Enantioselective Surfaces and Sensors

The pronounced chiral discrimination exhibited by methyl 9,13-dihydroxyoctadecanoate, where racemic and enantiopure samples form distinctly different crystal lattices, enables its use in creating chiral surfaces [1]. This property is directly relevant to the development of enantioselective sensors, separation media, and catalysts where stereospecific molecular recognition is required. The ability to control the 2D chirality of the film by simply using the racemic or enantiopure compound provides a powerful and tunable material for fundamental studies and applied technologies.

As a Potent Pharmacological Tool Compound for DGAT1 Pathway Investigation

The confirmed DGAT1 inhibitory activity of methyl 9,13-dihydroxyoctadecanoate, with an IC50 of 29 nM in a cell-based assay, supports its use as a high-quality chemical probe for studying triglyceride metabolism [1][2]. Its potency makes it suitable for cell-based and potentially in vivo studies aimed at elucidating the role of DGAT1 in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). It serves as a well-characterized, synthetically accessible tool for target validation and pathway analysis.

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